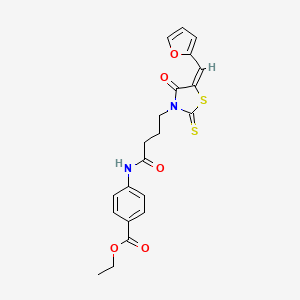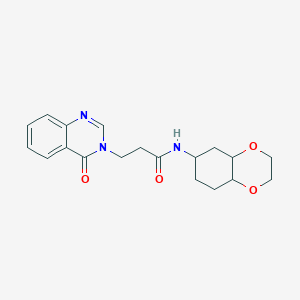
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring and a quinazolinone moiety, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The starting materials may include octahydro-1,4-benzodioxin and 4-oxo-3,4-dihydroquinazoline, which undergo a series of reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or pyridine. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
化学反应分析
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxin or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxin and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-4-yl)propanamide
Uniqueness
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(21-13-5-6-16-17(11-13)26-10-9-25-16)7-8-22-12-20-15-4-2-1-3-14(15)19(22)24/h1-4,12-13,16-17H,5-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHGTYZYGCRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)
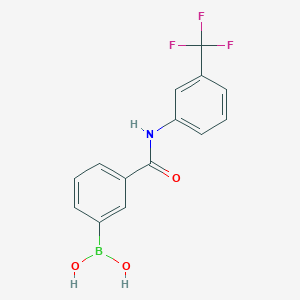
![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
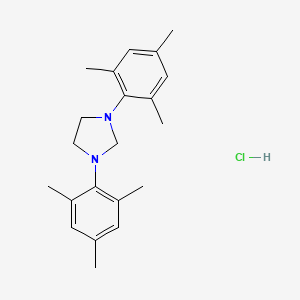
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2579459.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
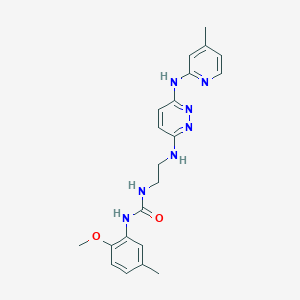
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2579466.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)
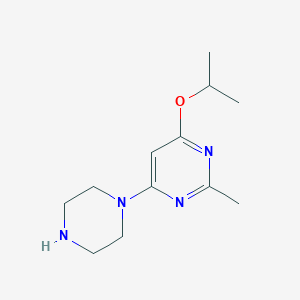
![N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2579471.png)
